molecular formula C18H19BrN2O3 B2578287 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 941991-62-4

5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No. B2578287
CAS RN: 941991-62-4
M. Wt: 391.265
InChI Key: KPIIJAHOTDUONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common reactions in the synthesis of similar compounds include nucleophilic substitutions, condensations, and cyclizations .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity or non-planarity of the molecule, the presence of any chiral centers, and the conformation of the tetrahydroquinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the bromine atom might be susceptible to nucleophilic substitution, while the amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Modifications

Researchers have explored the synthesis of related compounds, focusing on creating derivatives with potential pharmacological interests. For example, the synthesis of new tetrahydroisoquinolinones incorporates pharmacophoric substituents, revealing the importance of structural modifications to enhance biological activities (Kandinska, Kozekov, & Palamareva, 2006). Similar studies have developed synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, further emphasizing the role of structural diversity in discovering new pharmacologically active molecules (Zaki, Radwan, & El-Dean, 2017).

Mechanistic Studies and Molecular Docking

Research has also delved into the mechanistic aspects and molecular docking studies of similar compounds, offering insights into their interactions at the molecular level. For instance, the efficient synthesis of new furan-2-carboxamide derivatives as potent tyrosinase inhibitors was explored, demonstrating the application of ultrasound-mediated reactions to obtain high yields of biologically active compounds (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019). Such studies underscore the potential of these compounds in inhibiting enzymes relevant to medical conditions.

Application in Fluorescent Brightening Agents

The chemical properties of related compounds have been leveraged in applications beyond pharmaceuticals, such as the development of fluorescent brightening agents. Research into the synthesis of 2-aryl-6-substituted quinolines and their evaluation as brightening agents shows the versatility of these compounds in industrial applications (Rangnekar & Shenoy, 1987).

Receptor Binding Affinity

Studies on the modification of the amine portion of substituted aminobutyl-benzamides highlight the exploration of ligands for binding σ1 and σ2 receptors, indicating the compound's relevance in understanding receptor-ligand interactions for therapeutic purposes (Fan, Lever, & Z. Lever, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

5-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)10-21-14-5-4-13(9-12(14)3-8-17(21)22)20-18(23)15-6-7-16(19)24-15/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIJAHOTDUONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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